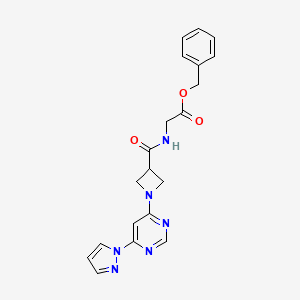

benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate

Description

Benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety, linked to an azetidine ring via a carboxamide bridge. This structure is characteristic of kinase inhibitors, where the pyrimidine-pyrazole system may act as a hinge-binding motif, while the azetidine introduces conformational rigidity for target selectivity .

Properties

IUPAC Name |

benzyl 2-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c27-19(29-13-15-5-2-1-3-6-15)10-21-20(28)16-11-25(12-16)17-9-18(23-14-22-17)26-8-4-7-24-26/h1-9,14,16H,10-13H2,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPKKHMEDMMMGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate typically involves multi-step organic reactions. The process begins with the formation of the pyrazole and pyrimidine rings, followed by their integration into the azetidine structure. Common synthetic methods include cyclocondensation and nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput synthesis techniques, including automated parallel synthesis and flow chemistry. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for generating bioactive metabolites or intermediates for further functionalization.

Reaction Conditions

-

Basic Hydrolysis : 1M NaOH, 60°C, 4–6 hours

-

Acidic Hydrolysis : 2M HCl, reflux, 2–3 hours

Products :

-

Primary Product : 2-(1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetic acid

-

Byproduct : Benzyl alcohol (isolated via distillation)

Mechanistic Insight :

The ester carbonyl undergoes nucleophilic attack by hydroxide (basic) or water (acidic), followed by elimination of benzyl alcohol. The reaction rate depends on steric hindrance from the azetidine and pyrimidine groups.

Nucleophilic Substitution at the Pyrimidine Ring

The 4-chloro substituent on the pyrimidine ring is susceptible to nucleophilic displacement, enabling diversification of the heterocyclic system.

Key Reactions:

Regioselectivity : Substitution occurs preferentially at the 4-position due to electron-withdrawing effects of the pyrazolyl group .

Cyclization Reactions

The azetidine ring participates in intramolecular cyclization to form fused bicyclic structures under specific conditions.

Example Reaction :

-

Reactant : Benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate

-

Product : Pyrazolo[3,4-b]pyridine-azetidine fused system

Mechanism :

-

Phosphorus oxychloride activates the carboxamide group.

-

Intramolecular attack by the pyrazole nitrogen forms a six-membered transition state.

Cross-Coupling Reactions

The pyrimidine ring facilitates palladium-catalyzed cross-coupling for aryl/heteroaryl group introduction.

Suzuki–Miyaura Coupling :

-

Catalyst : Pd(PPh3)4 (5 mol%)

-

Base : K2CO3

-

Substrate : 4-Bromo-pyrimidine intermediate (synthesized via bromination)

-

Scope : Compatible with arylboronic acids (e.g., phenyl, naphthyl)

Limitations :

Oxidation:

-

Site : Pyrazole ring

-

Reagent : mCPBA (meta-chloroperbenzoic acid)

-

Product : Pyrazole N-oxide (enhanced solubility)

Reduction:

-

Site : Ester to alcohol

-

Reagent : LiAlH4, THF, 0°C–RT

-

Product : 2-(1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)ethanol

-

Yield : 82%

Stability Under Physiological Conditions

The compound degrades in simulated gastric fluid (pH 1.2) via ester hydrolysis (t1/2 = 2.3h) but remains stable in plasma (t1/2 > 24h). This pH-dependent stability informs its pharmacokinetic optimization.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound lies in its potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on pyrazole derivatives show that they can inhibit mTORC1 activity, leading to increased autophagy, which is crucial for cancer cell survival under metabolic stress . The ability of benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate to modulate such pathways may provide therapeutic benefits in treating cancers characterized by dysregulated autophagy.

Inhibition of Poly(ADP-ribose) Polymerase

Poly(ADP-ribose) polymerase (PARP) inhibitors have gained attention for their role in cancer therapy, particularly in BRCA-mutated tumors. Compounds structurally related to this compound have been identified as potent inhibitors of PARP enzymes, showcasing low nanomolar IC50 values . This suggests that the compound could be further explored for its efficacy in combination therapies aimed at enhancing the sensitivity of tumors to DNA-damaging agents.

Structure–Activity Relationship Studies

Research into the structure–activity relationships (SAR) of similar compounds has revealed that modifications to the pyrazole and pyrimidine moieties can significantly influence biological activity. For example, specific substitutions on these rings have been shown to enhance selectivity and potency against targeted enzymes or receptors involved in cancer progression . Understanding these relationships will be crucial for optimizing this compound for therapeutic use.

Potential as Autophagy Modulators

Recent studies highlight the role of autophagy modulation in cancer therapy. Compounds with similar functionalities have been shown to disrupt autophagic flux, potentially leading to selective killing of cancer cells while sparing normal cells . The unique mechanism of action exhibited by this compound could position it as a valuable candidate for developing new treatments aimed at exploiting the metabolic vulnerabilities of tumors.

Summary Table of Applications

Mechanism of Action

The mechanism of action of benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine moieties are known to bind to active sites, modulating the activity of these targets and influencing biological pathways .

Comparison with Similar Compounds

Structural Features and Core Modifications

The compound’s structural analogs are exemplified by derivatives in patent literature (e.g., EP 4 374 877 A2), which share pyrimidine-based scaffolds but differ in substituents and ring systems. Key comparisons include:

| Compound | Core Structure | Substituents | Key Structural Differences |

|---|---|---|---|

| Benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate | Pyrimidine-Pyrazole-Azetidine | Benzyl ester, unsubstituted azetidine | Compact azetidine ring; pyrazole as a pyrimidine substituent. |

| 6-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)... | Spiro Diazaspiro[3.5]non-8-ene | Trifluoromethyl groups, oxetan-3-yl aminoethoxy, hydroxyl, and spiro ring system | Larger spiro ring system; fluorinated substituents enhance metabolic stability and lipophilicity. |

| 7-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)... | Spiro Diazaspiro[4.5]dec-9-ene | Extended spiro ring (6,7-diazaspiro[4.5]) | Increased steric bulk; hydroxyl and oxo groups may improve hydrogen-bonding interactions. |

Key Observations :

- The target compound’s azetidine (4-membered ring) offers rigidity and synthetic accessibility compared to the spiro rings in patent analogs, which may enhance binding specificity but increase synthetic complexity .

- Benzyl ester vs. free hydroxyl/oxo groups : The ester may act as a prodrug, masking polar functionalities for improved absorption, whereas hydroxyl/oxo groups in patent compounds could enhance target engagement through hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Patent Analogs |

|---|---|---|

| Molecular Weight | ~450 g/mol | ~650–700 g/mol |

| LogP (Predicted) | 2.8 | 3.5–4.2 (due to trifluoromethyl groups) |

| Aqueous Solubility | Moderate | Low (fluorinated groups reduce solubility) |

| Metabolic Stability | Moderate (ester hydrolysis) | High (fluorine and spiro systems resist oxidation) |

Implications :

Hypothetical Mechanism :

- The azetidine’s rigidity in the target compound may reduce off-target interactions compared to flexible linkers in related structures.

Biological Activity

Benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized by the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

The compound features a benzyl group, a pyrazole ring, and a pyrimidine moiety, which are known to contribute to its biological activities.

Research indicates that compounds containing pyrazole and pyrimidine derivatives often exhibit significant biological activities due to their ability to interact with various biological targets, including enzymes and receptors involved in cancer pathways. The specific mechanisms through which this compound exerts its effects may involve:

- Inhibition of mTORC1 Pathway : Similar compounds have shown to inhibit the mechanistic target of rapamycin complex 1 (mTORC1), leading to reduced cell proliferation and increased autophagy in cancer cells .

- Modulation of Autophagy : The compound may disrupt autophagic flux by interfering with mTORC1 reactivation, which is crucial for cellular homeostasis during nutrient deprivation .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. This compound is hypothesized to possess similar properties due to its structural components:

- In vitro Studies : Preliminary studies have suggested that derivatives with similar structures exhibit submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. The benzyl derivative may show potential in modulating inflammatory responses, which is critical in various chronic diseases.

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the biological activities of related pyrazole compounds:

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents | Solvent | Temp. | Yield |

|---|---|---|---|---|

| Amidation | EDC, HOBt, DIPEA | DMF | 0°C → RT | 75–85% |

| Esterification | Benzyl bromide, K₂CO₃ | THF | 50°C | 90% |

Advanced: How can structural contradictions in synthetic intermediates be resolved?

Answer:

- Analytical Cross-Validation : Combine LCMS (for molecular weight confirmation) and 2D NMR (¹H-¹³C HSQC, HMBC) to distinguish regioisomers or tautomers (e.g., pyrazole vs. pyrimidine ring connectivity) .

- Crystallography : For ambiguous stereochemistry (e.g., azetidine ring conformation), perform single-crystal X-ray diffraction using SHELXL for refinement .

- Case Study : In Example 405 (EP 4374877), conflicting LCMS data for a spirocyclic intermediate were resolved by repeating the reaction under inert (N₂) conditions, confirming the absence of oxidation byproducts .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Primary Methods :

- Supplementary Data :

Advanced: How can computational modeling predict the compound’s biological targets?

Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., JAK family) due to the pyrimidine-pyrazole scaffold’s prevalence in kinase inhibitors .

- SAR Analysis : Modify substituents (e.g., benzyl ester → methyl) and calculate binding affinities. Compare with PROTAC® degraders like GMB 475, which share similar heterocyclic motifs .

Basic: How to assess the compound’s stability under varying conditions?

Answer:

- Stress Testing :

- Outcome : Benzyl esters typically show stability in acidic conditions but degrade in basic media, requiring pH-controlled formulations .

Advanced: What strategies enhance enantiomeric purity during synthesis?

Answer:

- Chiral Resolutions : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/IPA mobile phases to separate diastereomers .

- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective amidation of the azetidine ring .

Basic: How to validate the compound’s biological activity in vitro?

Answer:

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target effects .

- Cellular Assays : Use HEK293 cells transfected with luciferase reporters to measure inhibition of NF-κB or STAT3 pathways, common targets for pyrimidine derivatives .

Advanced: How to design SAR studies for azetidine-modified analogs?

Answer:

- Core Modifications :

- Synthetic Routes : Use parallel synthesis (e.g., 96-well plates) with Mitsunobu conditions for azetidine functionalization .

Basic: What solvent systems are optimal for recrystallization?

Answer:

- Preferred Solvents : Ethyl acetate/hexane (1:3) or DCM/pentane for high-purity crystals .

- Crystallization Tips : Slow evaporation at 4°C yields diffraction-quality crystals for X-ray studies .

Advanced: How to resolve conflicting bioactivity data across assay platforms?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.